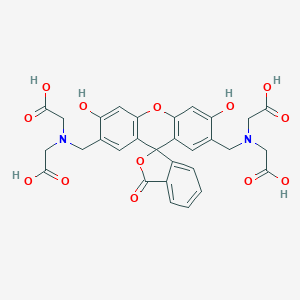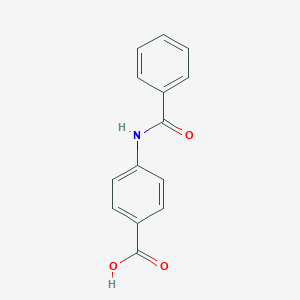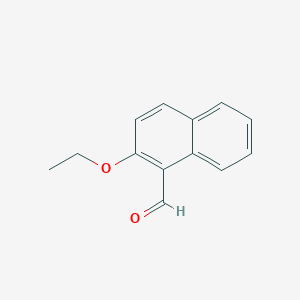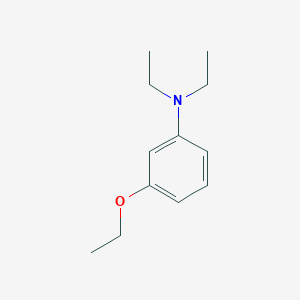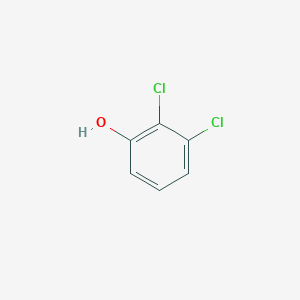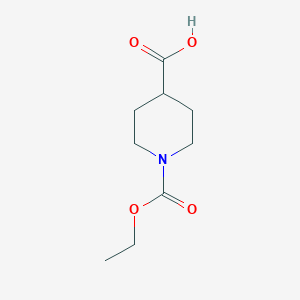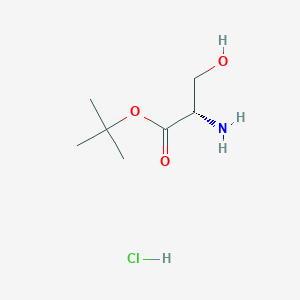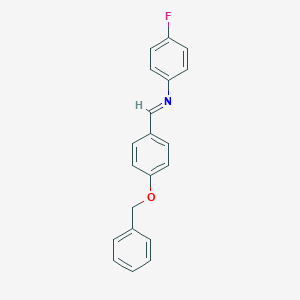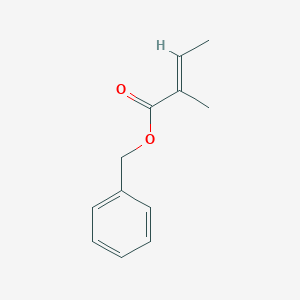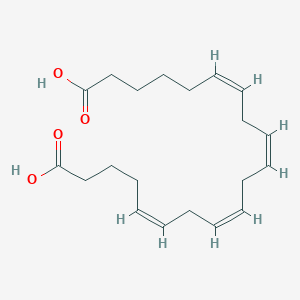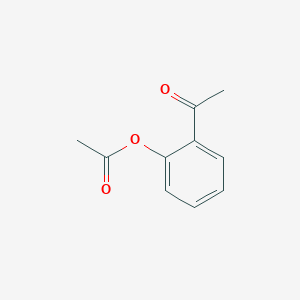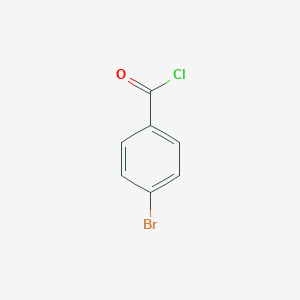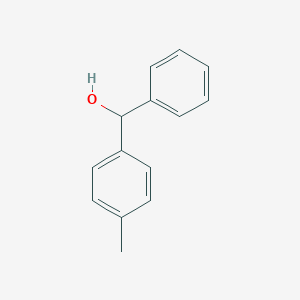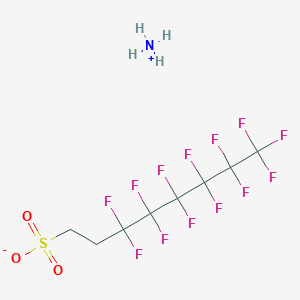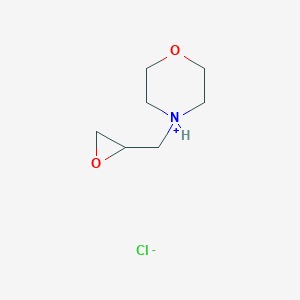
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride, also known as MOR-2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a quaternary ammonium salt that contains both an epoxide and a morpholine ring. It has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride is not fully understood, but it is believed to involve the disruption of cellular membranes. 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride contains both an epoxide and a quaternary ammonium group, which allows it to interact with the lipid bilayer of the cell membrane. This interaction can lead to the disruption of the membrane and subsequent cell death.
Effets Biochimiques Et Physiologiques
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been found to have various biochemical and physiological effects. It has been shown to increase the permeability of bacterial membranes, leading to cell death. Additionally, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been found to induce apoptosis in cancer cells, which is a programmed cell death process. Furthermore, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been shown to inhibit viral replication by disrupting the viral envelope.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against both gram-positive and gram-negative bacteria. Moreover, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been shown to have low toxicity towards human cells, making it a promising candidate for drug development. However, one of the limitations of using 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the use of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride in scientific research. One potential application is in the development of new antibiotics to combat antibiotic-resistant bacteria. 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been found to be effective against various bacterial strains, including those that are resistant to conventional antibiotics. Another potential application is in the development of new antiviral drugs. 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been shown to have activity against herpes simplex virus type 1 and 2, which are common viral infections. Additionally, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been found to have antitumor activity, making it a potential candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride and its potential applications in drug development.
Conclusion:
In conclusion, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride, or 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs. 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has broad-spectrum antimicrobial activity, low toxicity towards human cells, and potential applications in the development of new antibiotics, antiviral drugs, and cancer therapy. Further research is needed to fully understand the potential of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride in drug development.
Méthodes De Synthèse
The synthesis of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride involves the reaction of 4-(chloromethyl)morpholine with epichlorohydrin in the presence of a base. The resulting product is then quaternized with methyl iodide to form 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride. This synthesis method has been extensively studied and optimized for higher yields and purity.
Applications De Recherche Scientifique
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been widely used in scientific research for its potential applications in drug development. It has been found to have antimicrobial, antitumor, and antiviral properties. Studies have shown that 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer. Moreover, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been shown to have antiviral activity against herpes simplex virus type 1 and 2.
Propriétés
Numéro CAS |
104118-92-5 |
|---|---|
Nom du produit |
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride |
Formule moléculaire |
C7H14ClNO2 |
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
4-(oxiran-2-ylmethyl)morpholin-4-ium;chloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-3-9-4-2-8(1)5-7-6-10-7;/h7H,1-6H2;1H |
Clé InChI |
KAAZLCAPTXBJOG-UHFFFAOYSA-N |
SMILES |
C1COCC[NH+]1CC2CO2.[Cl-] |
SMILES canonique |
C1COCC[NH+]1CC2CO2.[Cl-] |
Synonymes |
4-(2-Oxiranylmethyl)morpholine Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



